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Compound of Interest

Compound Name: H-L-Dbu(N3)-OH

Cat. No.: B2975194 Get Quote

An in-depth technical guide to H-L-Dbu(N3)-OH for researchers, scientists, and drug

development professionals.

Core Molecular Data
H-L-Dbu(N3)-OH, known by its systematic name (S)-3-Amino-4-azidobutanoic acid, is a non-

proteinogenic amino acid derivative. It is primarily utilized as a bifunctional linker molecule in

the field of bioconjugation, most notably in "click chemistry" reactions for applications such as

the development of antibody-drug conjugates (ADCs).[1][2] Its key molecular properties are

summarized in the table below.

Property Value

Chemical Formula C₄H₈N₄O₂

Molecular Weight 144.13 g/mol

CAS Number 2389078-78-6

Synonyms
(S)-3-Amino-4-azidobutanoic acid, L-Dab(N3)-

OH

Experimental Protocols
While a specific, detailed protocol for the synthesis of H-L-Dbu(N3)-OH is not readily available

in the public domain, its primary application is in copper(I)-catalyzed azide-alkyne cycloaddition
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(CuAAC) reactions. The following is a representative experimental protocol for the use of H-L-
Dbu(N3)-OH in a bioconjugation reaction with a molecule containing an alkyne group.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC) using H-L-Dbu(N3)-OH
This protocol outlines the general steps for conjugating an alkyne-modified molecule (e.g., a

protein, peptide, or small molecule) with H-L-Dbu(N3)-OH.

Materials:

H-L-Dbu(N3)-OH

Alkyne-modified molecule of interest

Copper(II) sulfate (CuSO₄)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine

(TBTA) (copper(I)-stabilizing ligand)

Phosphate-buffered saline (PBS), pH 7.4

Dimethyl sulfoxide (DMSO), if required for dissolving non-aqueous soluble molecules

Size-exclusion chromatography (SEC) column for purification

Procedure:

Preparation of Stock Solutions:

Prepare a 10 mM stock solution of CuSO₄ in deionized water.

Prepare a 50 mM stock solution of THPTA or TBTA in deionized water or a suitable

aqueous/organic co-solvent.
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Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution

should be prepared fresh for each experiment.

Dissolve H-L-Dbu(N3)-OH in PBS to a desired stock concentration (e.g., 10 mM).

Dissolve the alkyne-modified molecule in a compatible solvent to a known concentration.

Reaction Setup:

In a suitable reaction vessel (e.g., a microcentrifuge tube), combine the alkyne-modified

molecule and H-L-Dbu(N3)-OH in PBS. The molar ratio of the reactants should be

optimized for the specific application.

In a separate tube, premix the CuSO₄ and ligand (THPTA or TBTA) solutions in a 1:5

molar ratio and allow it to stand for approximately 2-3 minutes to form the copper-ligand

complex.

Click Reaction:

Add the pre-formed copper-ligand complex to the mixture of the alkyne and azide

molecules.

Initiate the cycloaddition reaction by adding the freshly prepared sodium ascorbate

solution.

Gently mix the reaction components and incubate at room temperature for 1-2 hours. For

sensitive biomolecules, the reaction can be performed at 4°C for a longer duration. It is

advisable to protect the reaction from light.

Purification:

Following the incubation period, purify the resulting conjugate product using a size-

exclusion chromatography (SEC) column to remove unreacted starting materials, the

copper catalyst, and other small-molecule reagents.

The purified conjugate should be analyzed by appropriate methods, such as mass

spectrometry, HPLC, or SDS-PAGE, to confirm successful conjugation and assess purity.
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Visualizations
Experimental Workflow for Bioconjugation
The diagram below illustrates the logical flow of a typical CuAAC bioconjugation experiment

using an azide-containing compound like H-L-Dbu(N3)-OH.

1. Reagent Preparation

2. Reaction

3. Purification & Analysis

H-L-Dbu(N3)-OH Solution

Mix Azide and Alkyne

Alkyne-Molecule Solution CuSO4/Ligand Solution

Add CuSO4/Ligand

Sodium Ascorbate Solution
(Freshly Prepared)

Initiate with Ascorbate

Incubate (1-2h, RT)

SEC Purification

Analysis (MS, HPLC)
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Click to download full resolution via product page

Caption: Workflow for a typical CuAAC bioconjugation reaction.

Role in Antibody-Drug Conjugate (ADC) Formation
H-L-Dbu(N3)-OH is an example of a linker used in the construction of Antibody-Drug

Conjugates (ADCs). The azide group allows for the covalent attachment of a payload (drug) to

an antibody that has been functionalized with an alkyne group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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